4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O5S/c1-27-10-7-8(4-5-9(10)23)13-12(14(24)11-3-2-6-28-11)16(26,17(18,19)20)22-15(25)21-13/h2-7,12-13,23,26H,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRFCBZILYXXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382592-80-5 | |
| Record name | 4-HYDROXY-6-(4-HYDROXY-3-METHOXYPHENYL)-5-(2-THIENYLCARBONYL)-4-(TRIFLUOROMETHYL)TETRAHYDRO-2(1H)-PYRIMIDINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a tetrahydropyrimidine derivative that has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including enzyme inhibition, antioxidant properties, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features several functional groups that contribute to its biological activity, including hydroxyl, trifluoromethyl, and thiophene moieties.
Biological Activity Overview
Recent studies have demonstrated various biological activities associated with this compound, particularly in the context of enzyme inhibition and antioxidant properties.
Enzyme Inhibition
- Alpha-Amylase Inhibition : The compound exhibited significant alpha-amylase inhibitory activity. In a study, it showed percent inhibitions of 78.85% , 73.08% , 68.90% , 62.28% , and 58.47% at concentrations of 500 μM , 250 μM , 125 μM , 62.5 μM , and 31.25 μM , respectively. The IC50 value was determined to be 4.58 μM , compared to the standard acarbose with an IC50 of 1.58 μM .
- Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition : The compound also demonstrated potent inhibitory effects on PTP-1B, with an IC50 value of 0.91 μM , outperforming the standard ursolic acid (IC50 = 1.35 μM) in the same assay .
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging assay, where the compound exhibited an IC50 of 2.36 μM , indicating strong free radical scavenging ability compared to ascorbic acid (IC50 = 0.85 μM) .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- A study on its anti-diabetic properties highlighted that it not only inhibits alpha-amylase but also shows potential in managing blood sugar levels through PTP-1B inhibition .
- Another investigation into its structural characteristics revealed that the presence of trifluoromethyl and thiophene groups enhances its interaction with target enzymes, potentially increasing its efficacy as a therapeutic agent .
Data Table: Biological Activity Summary
| Biological Activity | Observed Effect | IC50 Value (μM) | Comparison Standard | Standard IC50 Value (μM) |
|---|---|---|---|---|
| Alpha-Amylase Inhibition | 78.85% at 500 μM | 4.58 | Acarbose | 1.58 |
| PTP-1B Inhibition | Notable inhibition | 0.91 | Ursolic Acid | 1.35 |
| Antioxidant Activity | Strong scavenging | 2.36 | Ascorbic Acid | 0.85 |
Comparison with Similar Compounds
Table 1: Substituent Variations in Tetrahydropyrimidinone Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen across all analogs. Nitro (4g) and chloro (4h) substituents further increase polarity, correlating with higher melting points (234–236°C for 4g vs. 221–223°C for 4h) .
Bioactivity and Target Interactions
Table 2: Comparative Bioactivity of Selected Analogs
Key Insights :
- Trifluoromethyl Role : The CF₃ group in the target compound and analogs (4g, 4h) improves membrane permeability, critical for intracellular target engagement .
- Thiophene vs. Benzoyl : Thiophene’s sulfur atom may enhance binding to cysteine-rich proteins (e.g., kinases), whereas benzoyl groups (17) favor hydrophobic pockets .
- Bioactivity Clustering : Hierarchical clustering () suggests analogs with methoxy/hydroxy-phenyl groups (target compound, 4d) share bioactivity profiles linked to antioxidant or anti-inflammatory pathways .
Key Trends :
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing this tetrahydropyrimidinone derivative, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via multicomponent Biginelli-like reactions under green chemistry conditions. Key steps include:
- Solvent selection : Ethanol or water as eco-friendly solvents (yields >80%) .
- Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclocondensation efficiency .
- Temperature control : Reactions typically proceed at reflux (~80°C) for 6–12 hours .
- Characterization : Confirm purity via melting point analysis (e.g., 220–223°C) and spectroscopic data (¹H/¹³C NMR, IR) .
Q. Which spectroscopic techniques are essential for structural validation of this compound and its derivatives?
- Answer : A combination of methods is required:
- ¹H NMR : Identify substituents (e.g., aromatic protons at δ 6.6–8.2 ppm, NH/OH signals at δ 5.6–6.9 ppm) and confirm stereochemistry via coupling constants (e.g., J = 10.9 Hz for diastereotopic protons) .
- IR spectroscopy : Detect carbonyl groups (C=O stretches at 1668–1691 cm⁻¹) and hydroxyl/methoxy moieties (3100–3450 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight (e.g., m/z 428 [M⁺]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives with varying substituents?
- Answer : Discrepancies in coupling constants or integration ratios often arise from conformational flexibility or impurities. Strategies include:
- Variable-temperature NMR : Probe dynamic behavior (e.g., ring inversion in tetrahydropyrimidinones) .
- 2D NMR (COSY, NOESY) : Assign overlapping signals and verify spatial proximity of substituents .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 4-chlorophenyl vs. 3-nitrophenyl derivatives) to identify substituent-specific shifts .
Q. What computational approaches are used to predict the reactivity of the trifluoromethyl group in nucleophilic or electrophilic environments?
- Answer :
- DFT calculations : Model the electron-withdrawing effect of -CF₃ on adjacent carbonyl groups, which enhances electrophilicity at C5 .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by analyzing steric and electronic effects of -CF₃ .
- Hammett constants : Quantify substituent effects on reaction rates in synthetic modifications (σₚ values for -CF₃: ~0.54) .
Q. How can X-ray crystallography address uncertainties in stereochemical assignments for this compound?
- Answer : Single-crystal X-ray diffraction provides definitive stereochemical
- Torsion angles : Confirm chair conformations in the tetrahydropyrimidinone ring (e.g., puckering parameters q₂ and φ) .
- Intermolecular interactions : Hydrogen bonding (O-H···O/N) and π-stacking motifs stabilize the crystal lattice and inform solubility trends .
Methodological Recommendations
- Synthetic Reproducibility : Validate reaction scalability by testing under inert (N₂) vs. aerobic conditions, as oxygen-sensitive intermediates may form .
- Biological Assays : Use in vitro cytotoxicity screening (e.g., MTT assay) with IC₅₀ calculations to prioritize derivatives for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
